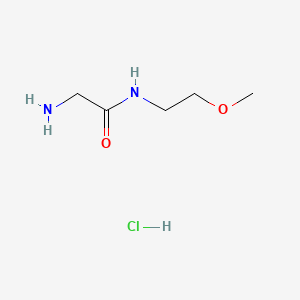

2-Amino-N-(2-methoxyethyl)acetamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N-(2-methoxyethyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c1-9-3-2-7-5(8)4-6;/h2-4,6H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNDWCIPGZFGMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696391 | |

| Record name | N-(2-Methoxyethyl)glycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220037-70-6 | |

| Record name | N-(2-Methoxyethyl)glycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical and Analytical Characterization of 2-Amino-N-(2-methoxyethyl)acetamide hydrochloride

Introduction

2-Amino-N-(2-methoxyethyl)acetamide hydrochloride is a primary amine-containing acetamide derivative of significant interest within contemporary drug discovery and development pipelines. Its structural motifs, featuring a hydrophilic methoxyethyl side chain and a reactive primary amine, render it a versatile building block for the synthesis of more complex molecular entities. Acetamide derivatives, as a class, are prevalent in medicinal chemistry, often serving as key intermediates or pharmacophores in the development of novel therapeutic agents. This guide provides a detailed overview of the fundamental physicochemical properties of this compound, with a primary focus on its molecular weight, and outlines a standard analytical workflow for its verification.

Core Physicochemical Properties

The precise molecular weight and formula of a compound are foundational to all subsequent research and development activities, from stoichiometric calculations in synthetic routes to the interpretation of bioassay data. For this compound, these core properties have been determined as follows.

| Property | Value | Source |

| Molecular Formula | C₅H₁₃ClN₂O₂ | Calculated |

| Molecular Weight | 168.62 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in water and polar organic solvents (predicted) | N/A |

Note: Predicted properties are based on the structural characteristics of the molecule and data for analogous compounds.

Analytical Verification of Molecular Weight

Ensuring the identity and purity of a research compound is paramount. High-resolution mass spectrometry (HRMS) is the gold standard for accurately determining the molecular weight of a compound, providing empirical validation of its elemental composition.

Experimental Workflow: Molecular Weight Verification by LC-HRMS

The following workflow outlines the process for confirming the molecular weight of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry.

Caption: Workflow for Molecular Weight Verification.

Detailed Protocol for LC-HRMS Analysis

1. Rationale: This protocol is designed to separate the analyte from potential impurities using liquid chromatography and then determine its precise mass using high-resolution mass spectrometry. Electrospray ionization in positive mode is selected due to the presence of a basic primary amine, which is readily protonated.

2. Materials:

- This compound

- LC-MS grade water

- LC-MS grade methanol

- Calibrated high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap™ or Sciex TripleTOF®)

- C18 reverse-phase HPLC column

3. Procedure:

- Step 1: Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of LC-MS grade water and methanol. Vortex the solution to ensure the compound is fully dissolved. Transfer the solution to an appropriate autosampler vial.

- Step 2: Liquid Chromatography: Inject 1-5 µL of the sample onto a C18 column. Elute the compound using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol with 0.1% formic acid). The formic acid aids in the protonation of the analyte.

- Step 3: Mass Spectrometry: The eluent from the LC is directed to the ESI source of the mass spectrometer, operating in positive ion mode. Acquire data in a full scan mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).

- Step 4: Data Analysis: Extract the mass spectrum corresponding to the chromatographic peak of the analyte. The expected ion will be the protonated molecule [M+H]⁺. The theoretical monoisotopic mass of the free base (C₅H₁₂N₂O₂) is 132.0899 g/mol . Therefore, the expected m/z for the protonated molecule [C₅H₁₃N₂O₂]⁺ is 133.0977. Compare the experimentally observed m/z value with the theoretical value. A mass accuracy of less than 5 ppm provides high confidence in the elemental composition and, by extension, the identity of the compound.

Applications in Drug Development

The structural features of this compound make it a valuable starting material in medicinal chemistry. The primary amine serves as a key functional handle for derivatization, allowing for the introduction of various pharmacophoric groups through reactions such as amide bond formation, reductive amination, or arylation. The methoxyethyl group can influence the pharmacokinetic properties of the final compound, potentially improving solubility and metabolic stability. Acetamide-based structures are known to be present in a wide array of biologically active molecules, and this particular derivative offers a unique combination of functionalities for the exploration of new chemical space.

Conclusion

A thorough understanding of the fundamental properties of a chemical entity, beginning with its molecular weight, is a prerequisite for its successful application in research and development. This guide has established the molecular weight of this compound to be 168.62 g/mol and has provided a robust, self-validating analytical method for its confirmation. Adherence to such rigorous characterization ensures the integrity of experimental data and accelerates the journey from chemical synthesis to novel therapeutic discovery.

References

Sources

"2-Amino-N-(2-methoxyethyl)acetamide hydrochloride" solubility data

An In-depth Technical Guide to the Solubility of 2-Amino-N-(2-methoxyethyl)acetamide Hydrochloride

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and drug development, the aqueous solubility of a compound is a cornerstone physicochemical property. It dictates the compound's behavior in biological systems, influencing everything from absorption and distribution to the reliability of in vitro assay results. A compound with poor solubility can present significant challenges, leading to low bioavailability, increased development costs, and a higher risk of failure in later stages.[1]

As a hydrochloride salt of a primary amine, the compound is expected to exhibit favorable aqueous solubility, particularly in acidic to neutral conditions, due to the high polarity of the ammonium salt.[2] However, factors such as crystal lattice energy can significantly impact the dissolution of the solid form. Therefore, empirical determination is essential.

Physicochemical Characterization and Predicted Properties

Understanding the structure of this compound is fundamental to predicting its behavior. The molecule contains a primary amine, an amide, and an ether linkage—all of which can participate in hydrogen bonding, suggesting a predisposition for aqueous solubility. The hydrochloride salt form further enhances this by ensuring the primary amine is protonated and highly polar.

| Property | Value (Predicted/Calculated) | Rationale / Comparative Compound |

| Molecular Formula | C₅H₁₃ClN₂O₂ | Calculated from structure. |

| Molecular Weight | 168.62 g/mol | Calculated from structure. |

| Parent Compound | 2-Amino-N-(2-methoxyethyl)acetamide | Free base form. |

| pKa (of primary amine) | ~8.2 | Based on the pKa of the structurally similar Glycinamide hydrochloride.[3][4] |

| Predicted Water Solubility | High | As a small molecule hydrochloride salt with multiple hydrogen bond donors/acceptors, high aqueous solubility is expected, similar to other amine hydrochlorides.[2][5] Glycinamide hydrochloride, a related parent structure, is highly soluble in water (1100 g/L).[4] |

| Predicted LogP | < 0 | The presence of polar functional groups and the ionic nature of the salt suggest a low octanol-water partition coefficient. Glycinamide has a calculated LogP of -1.570.[6] |

Guiding Principles: Thermodynamic vs. Kinetic Solubility

Before proceeding to experimental design, it is crucial to distinguish between the two primary types of solubility measurements used in drug discovery.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid form.[1] It is the gold-standard measurement, typically determined using the shake-flask method over an extended period (e.g., 24 hours) to ensure equilibrium is reached.[7][8] This value is critical for late-stage development and formulation.

-

Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (e.g., DMSO) into an aqueous buffer.[3][9] The measurement is taken before equilibrium is reached. While less precise than thermodynamic solubility, its high-throughput nature makes it invaluable for screening large numbers of compounds in early discovery phases.[3][8][9]

For a foundational understanding of a new compound like this compound, determining the thermodynamic solubility is the recommended starting point.

Experimental Protocol: Thermodynamic Solubility Determination

This section details the gold-standard shake-flask method for determining the thermodynamic solubility of the target compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Causality Behind Experimental Choices:

-

Solvent Selection: Phosphate-buffered saline (PBS) at pH 7.4 is chosen as the primary solvent to mimic physiological conditions. Using buffers at different pH values (e.g., pH 2.0 and pH 6.8) is also recommended to understand the pH-dependent solubility profile, which is critical for predicting oral absorption.[1]

-

Equilibration Time: An incubation period of 24 hours is necessary to ensure that the solution reaches a true thermodynamic equilibrium between the dissolved solute and the excess solid material.[8] Shorter times may lead to an underestimation of the true solubility.

-

Temperature Control: The experiment is conducted at ambient room temperature (e.g., 25 °C), which must be kept constant and recorded, as solubility is temperature-dependent.

-

Quantification Method: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the chosen analytical method. Its selectivity and sensitivity allow for accurate quantification of the dissolved compound, distinguishing it from any potential impurities or degradants.[1]

Step-by-Step Methodology:

-

Preparation of Calibration Standards: a. Accurately prepare a 10 mg/mL stock solution of this compound in deionized water. b. Perform serial dilutions of the stock solution with the chosen buffer (e.g., PBS pH 7.4) to create a series of calibration standards (e.g., 1000, 500, 250, 125, 62.5, 31.25 µg/mL). This range is a starting point and may need adjustment based on the compound's solubility.

-

Sample Preparation: a. Add an excess amount of solid this compound (e.g., ~5 mg) to a glass vial. Using a significant excess ensures that a saturated solution is formed. b. Add a precise volume (e.g., 1.0 mL) of the desired buffer (e.g., PBS pH 7.4) to the vial. c. Prepare each sample in triplicate to ensure statistical validity.

-

Equilibration: a. Seal the vials securely. b. Place the vials on an orbital shaker or vial roller system. c. Agitate the samples at a constant speed at ambient temperature (25 °C) for 24 hours.[8]

-

Sample Clarification: a. After 24 hours, allow the vials to stand for 30 minutes to let the excess solid settle. b. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm PVDF syringe filter to remove all undissolved particles. Filtration is a critical step to ensure only the dissolved compound is measured.

-

Quantification by HPLC-UV: a. Dilute the clarified filtrate with the mobile phase to a concentration that falls within the linear range of the calibration curve. b. Inject the calibration standards onto the HPLC system to generate a standard curve (Peak Area vs. Concentration). c. Inject the diluted samples. d. Calculate the concentration of the compound in the filtrate using the linear regression equation from the calibration curve. e. Multiply the result by the dilution factor to determine the final solubility in mg/mL or µg/mL.

Visualizing the Workflow & Chemical Logic

A clear understanding of the experimental flow and the underlying chemical principles is paramount for successful execution.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: pH-Dependent Equilibrium of the Amine Salt.

Conclusion

While published solubility data for this compound is elusive, this guide provides the necessary framework and detailed protocols for its empirical determination. By applying the robust shake-flask method, researchers can generate high-quality, reliable thermodynamic solubility data. Understanding this key parameter is not merely an academic exercise; it is a critical step that informs the entire drug discovery and development pipeline, enabling more strategic, data-driven decisions and ultimately increasing the probability of success for promising therapeutic candidates.

References

-

PubChem. (n.d.). N-(2-methoxyethyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5553-5557.

-

Wikipedia. (n.d.). Glycinamide. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-hydroxyethyl)- (CAS 142-26-7). Retrieved from [Link]

-

University of Toronto. (2023). Experiment: Determination of Solubility Class. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-(Acetylamino)-N-methylethanamide (CAS 7606-79-3). Retrieved from [Link]

-

Queen's University. (2023). Solubility of Organic Compounds. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-(Ethylamino)-N-(2-methoxyethyl)acetamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Glycinamide - Wikipedia [en.wikipedia.org]

- 4. Glycinamide hydrochloride | 1668-10-6 [chemicalbook.com]

- 5. 2 amino acetamide | Sigma-Aldrich [sigmaaldrich.com]

- 6. Acetamide, 2-amino- (CAS 598-41-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 1220029-79-7|N-(2-Hydroxyethyl)-2-(methylamino)acetamide hydrochloride|BLD Pharm [bldpharm.com]

- 8. Glycinamide hydrochloride | C2H7ClN2O | CID 2723639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N,N~2~-bis[(4-methoxyphenyl)methyl]glycinamide | C18H22N2O3 | CID 10946965 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Amino-N-(2-methoxyethyl)acetamide Hydrochloride: A Versatile Building Block for Modern Drug Discovery

Introduction: Unveiling a Novel Scaffold for Medicinal Chemistry

In the landscape of drug discovery and development, the strategic selection of synthetic building blocks is paramount to the efficient construction of novel molecular entities with desirable pharmacological profiles. It is with this focus on innovation and utility that we introduce 2-Amino-N-(2-methoxyethyl)acetamide hydrochloride , a promising yet underexplored scaffold. This technical guide serves as a comprehensive introduction to this versatile building block, elucidating its synthetic accessibility, predictable reactivity, and potential applications in the generation of diverse compound libraries. By leveraging well-established chemical principles and drawing parallels with analogous structures, we present a compelling case for its adoption by researchers, scientists, and drug development professionals. The unique combination of a primary amine, a robust amide linker, and a flexible methoxyethyl side chain positions this molecule as a valuable asset in the medicinal chemist's toolbox.

Physicochemical Properties and Structural Attributes

The hydrochloride salt of 2-Amino-N-(2-methoxyethyl)acetamide is anticipated to be a stable, crystalline solid, lending itself to ease of handling and storage. While empirical data for this specific molecule is not widely available, we can infer its properties from structurally related compounds.

| Property | Estimated Value/Characteristic | Rationale / Comparative Compound |

| Molecular Formula | C₅H₁₃ClN₂O₂ | Based on chemical structure |

| Molecular Weight | 168.62 g/mol | Based on chemical structure |

| Appearance | White to off-white crystalline solid | Analogy with similar amino acid hydrochlorides |

| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol) | Presence of hydrophilic functional groups and salt form |

| Stability | Stable under standard laboratory conditions | Amide and ether linkages are generally robust |

Table 1: Predicted Physicochemical Properties of this compound.

The molecule's key structural features—a primary amine for diverse derivatization, an amide backbone common in bioactive molecules, and a methoxyethyl group that can influence solubility and engage in hydrogen bonding—are depicted in the workflow for its proposed synthesis.

A Plausible and Efficient Synthetic Pathway

The synthesis of this compound can be approached through a logical and scalable two-step process, beginning with readily available starting materials. This proposed synthesis is adapted from established methods for analogous N-substituted aminoacetamides.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 2-Chloro-N-(2-methoxyethyl)acetamide

-

To a stirred solution of 2-methoxyethylamine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in a non-protic solvent such as dichloromethane or tetrahydrofuran at 0 °C, add chloroacetyl chloride (1.1 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-N-(2-methoxyethyl)acetamide.

Causality Behind Experimental Choices: The use of a non-protic solvent prevents unwanted side reactions with the highly reactive chloroacetyl chloride. The addition at 0 °C controls the exothermicity of the acylation reaction. The aqueous workup effectively removes the base and any unreacted starting materials.

Step 2: Amination and Salt Formation to Yield this compound

-

Dissolve the crude 2-Chloro-N-(2-methoxyethyl)acetamide from Step 1 in a suitable solvent such as a concentrated solution of ammonia in methanol or aqueous ammonia.

-

Heat the mixture in a sealed pressure vessel at a temperature between 60-80 °C for 24-48 hours.

-

Monitor the conversion of the starting material by TLC or GC-MS.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

Dissolve the resulting crude amine in a minimal amount of a suitable organic solvent (e.g., methanol, isopropanol).

-

To this solution, add a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or isopropanol) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to afford the final product.

Self-Validating System: The purity of the final product can be readily assessed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis. The distinct chemical shifts of the protons on the amino, methylene, and methoxyethyl groups will confirm the structure, while the absence of signals from the chloro-precursor will indicate complete conversion.

Caption: Proposed two-step synthesis of the target compound.

Key Synthetic Transformations: A Gateway to Molecular Diversity

The primary amine of this compound serves as a versatile handle for a multitude of synthetic transformations, making it an ideal starting point for the construction of diverse molecular architectures.

N-Acylation and N-Sulfonylation

The primary amine can readily undergo acylation with a wide array of carboxylic acids (using standard coupling agents like HATU or EDC), acid chlorides, or acid anhydrides. Similarly, reaction with sulfonyl chlorides provides access to sulfonamides, a privileged functional group in medicinal chemistry.

N-Alkylation and Reductive Amination

Direct N-alkylation with alkyl halides can be achieved, though with a risk of over-alkylation. A more controlled approach is reductive amination with aldehydes or ketones.[1] This reaction proceeds via the formation of an intermediate imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to the corresponding secondary or tertiary amine.[1]

Caption: Key reactions of the primary amine moiety.

Applications in Drug Discovery: A Scaffold for Innovation

The structural features of this compound make it an attractive building block for several areas of drug discovery.

-

Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and presence of key pharmacophoric features make it an ideal starting point for FBDD campaigns.

-

Linker Chemistry: The dual functionality allows it to act as a linker in the development of molecules such as PROTACs (PROteolysis TArgeting Chimeras), where precise spatial arrangement of two different binding moieties is crucial.

-

Peptidomimetics: Incorporation of this building block into peptide sequences can impart favorable properties such as increased metabolic stability and altered conformational preferences.

Safety and Handling

As with any laboratory chemical, appropriate safety precautions should be taken when handling this compound. Based on data for analogous compounds, it should be considered as a potential skin and eye irritant.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust.

-

Storage: Keep the container tightly closed in a dry and cool place.

Conclusion

This compound represents a novel and highly versatile building block with significant potential for accelerating drug discovery efforts. Its straightforward synthesis, predictable reactivity, and desirable structural motifs provide a solid foundation for the creation of diverse and innovative compound libraries. This guide has outlined its fundamental properties and potential applications, and it is our hope that it will inspire further exploration and adoption of this promising scaffold by the scientific community.

References

-

Chemistry LibreTexts. (2019). 13.1.3 Reaction of Aldehydes and Ketones with Nitrogen Nucleophiles. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Purification of 2-Amino-N-(2-methoxyethyl)acetamide Hydrochloride

Foreword: The Criticality of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. The compound 2-Amino-N-(2-methoxyethyl)acetamide hydrochloride, a versatile building block in medicinal chemistry, is no exception. Its purification is a critical step to ensure the integrity of downstream synthetic transformations and the safety profile of the final drug candidate. This document provides a comprehensive guide to the purification of this compound, grounded in fundamental chemical principles and supported by established laboratory practices. We will delve into the rationale behind method selection, provide detailed protocols, and offer insights into troubleshooting common challenges.

Understanding the Impurity Profile: A Synthesis-Based Approach

Effective purification begins with a thorough understanding of the potential impurities. The synthesis of this compound typically proceeds through the amidation of a protected glycine derivative with 2-methoxyethylamine, followed by deprotection. A common synthetic route involves the reaction of chloroacetyl chloride with 2-methoxyethylamine, followed by amination.

This synthetic pathway can introduce several classes of impurities:

-

Unreacted Starting Materials: Residual chloroacetyl chloride, 2-methoxyethylamine, or protected glycine.

-

Reagents and Catalysts: Coupling agents (e.g., HOBt, EDC), bases (e.g., triethylamine), and their corresponding salts.

-

Byproducts of the Reaction: Including dimerized or oligomerized species.

-

Solvents: Residual solvents used in the synthesis and workup.

A logical workflow for purification is essential for systematically removing these impurities.

Figure 1: A generalized workflow for the purification of this compound.

Recrystallization: The Workhorse of Purification

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system at varying temperatures. For a hydrochloride salt like 2-Amino-N-(2-methoxyethyl)acetamide, which is polar, a polar protic solvent is often a good starting point.

Solvent Selection: A Data-Informed Approach

The ideal recrystallization solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. Based on data from structurally similar compounds, we can infer a suitable solubility profile. For instance, 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is soluble in methanol and practically insoluble in water[1]. This suggests that short-chain alcohols are promising candidates.

| Solvent | Predicted Solubility of this compound | Rationale |

| Methanol | High | The polar protic nature of methanol can effectively solvate the hydrochloride salt. |

| Ethanol | Moderate to High | Similar to methanol, but the slightly longer alkyl chain may reduce solubility. |

| Isopropanol | Moderate | Offers a good balance for inducing crystallization upon cooling. |

| Water | Low to Moderate | While it's a hydrochloride salt, the organic backbone may limit aqueous solubility.[1] |

| Diethyl Ether | Very Low | A non-polar solvent, suitable as an anti-solvent. |

| Ethyl Acetate | Very Low | A moderately polar aprotic solvent, also a good candidate for an anti-solvent.[2][3] |

Protocol 1: Single-Solvent Recrystallization from Isopropanol

Rationale: Isopropanol often provides a desirable solubility gradient for polar compounds, allowing for good recovery of pure crystals upon cooling.

Procedure:

-

Place the crude this compound in a clean Erlenmeyer flask equipped with a magnetic stir bar.

-

Add a minimal amount of isopropanol to the flask, just enough to create a slurry.

-

Gently heat the mixture on a hot plate with stirring. Add isopropanol portion-wise until the solid completely dissolves. Avoid adding excess solvent.

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

-

If crystallization does not occur, gently scratch the inside of the flask with a glass rod or add a seed crystal.

-

Once crystallization appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.

-

Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Recrystallization using Methanol and Diethyl Ether

Rationale: This method is particularly useful when the compound is highly soluble in a solvent even at low temperatures. The addition of an "anti-solvent" in which the compound is insoluble dramatically reduces its solubility, inducing crystallization. A similar procedure is effective for related compounds[4].

Procedure:

-

Dissolve the crude product in the minimum amount of warm methanol in an Erlenmeyer flask.

-

While stirring, slowly add anhydrous diethyl ether dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.

-

Gently warm the solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to promote crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Figure 2: Decision process for selecting a recrystallization method.

Column Chromatography: For High-Purity Requirements

When recrystallization fails to remove closely related impurities, column chromatography is the method of choice. Given the polar nature of the hydrochloride salt, a polar stationary phase like silica gel can be effective, though care must be taken.

Rationale for Reverse-Phase Chromatography: The hydrochloride salt may interact strongly with acidic silica gel. Reverse-phase chromatography on a C18-functionalized silica gel offers an excellent alternative. The polar compound will have a weak affinity for the non-polar stationary phase and will elute with a highly aqueous mobile phase. Non-polar impurities will be strongly retained.

Protocol 3: Reverse-Phase Flash Chromatography

Stationary Phase: C18-functionalized silica gel.

Mobile Phase: A gradient of methanol in water. A small amount of a volatile acid like formic acid or trifluoroacetic acid can be added to the mobile phase to improve peak shape, though this will require subsequent removal.

Procedure:

-

Prepare a column packed with C18 silica gel, equilibrated with water.

-

Dissolve the crude or partially purified product in a minimal amount of the mobile phase (or a stronger solvent like pure methanol).

-

Adsorb the sample onto a small amount of C18 silica gel and allow the solvent to evaporate. This "dry loading" method often results in better separation.

-

Carefully add the dried sample to the top of the column.

-

Elute the column with a gradient, starting with 100% water and gradually increasing the proportion of methanol.

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation).

Purity Assessment: The Final Verdict

The purity of the final product should be rigorously assessed using modern analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to determine the purity of the compound.[5][6] The presence of any impurities will be evident as separate peaks in the chromatogram.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and detect the presence of any impurities with distinct NMR signals.

-

Mass Spectrometry (MS): Can be used to confirm the molecular weight of the compound.

An application note for a similar compound shows that ion chromatography can be used to quantify impurities like residual starting materials and inorganic cations with high sensitivity.[7][8]

Safety Precautions

Standard laboratory safety protocols should be followed when handling this compound and the solvents used in its purification.

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][10][11]

-

Consult the Safety Data Sheet (SDS) for the compound and all solvents before use.[9][10][12]

References

-

Milkowski, J. D., Veber, D. F., & Hirschmann, R. (n.d.). L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride. Organic Syntheses Procedure. Retrieved from [Link]

- CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents. (n.d.).

- EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. (n.d.).

-

Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Patsnap Eureka. (n.d.). Retrieved from [Link]

- WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents. (n.d.).

- CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents. (n.d.).

-

2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride, 97% - Thermo Fisher Scientific. (n.d.). Retrieved from [Link]

-

2-amino-N-methylacetamide hydrochloride | C3H9ClN2O | CID 13842202 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. (n.d.). Retrieved from [Link]

-

The Solubility of Proteins in Organic Solvents. - SciSpace. (n.d.). Retrieved from [Link]

-

proper use of amino column - Chromatography Forum. (2009, March 31). Retrieved from [Link]

-

(PDF) Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance INTRODUCTION - ResearchGate. (2020, August 25). Retrieved from [Link]

-

Acetamide - SAFETY DATA SHEET - PENTA. (2023, March 30). Retrieved from [Link]

-

Separation of Acetamide on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]

- 3. CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. metrohm.com [metrohm.com]

- 8. Purity of 2-amino-N-(2,2,2-trifluoroethyl)-acetamide by ion chromatography | Metrohm [metrohm.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 12. pentachemicals.eu [pentachemicals.eu]

Application Note & Protocols: 2-Amino-N-(2-methoxyethyl)acetamide Hydrochloride as a Novel Hydrophilic Linker in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development.[1] The choice of a chemical linker to bridge the biomolecule and a payload (such as a drug, dye, or surface) is critical to the success of the resulting conjugate. This document introduces 2-Amino-N-(2-methoxyethyl)acetamide hydrochloride as a potential short-chain, hydrophilic linker. While not yet widely documented in scientific literature for this specific application, its chemical structure—possessing a terminal primary amine for conjugation and a methoxyethyl group to enhance water solubility—makes it a compelling candidate for bioconjugation strategies aimed at improving the aqueous solubility and reducing aggregation of bioconjugates.[2][] This guide provides a theoretical framework, detailed experimental protocols, and the scientific rationale for its use.

Introduction to Linker Chemistry in Bioconjugation

The linker in a bioconjugate is more than just a spacer; it is a critical component that influences the overall physicochemical properties, stability, and biological activity of the final construct.[4] Key functions of a linker include:

-

Providing a stable covalent connection: Ensuring the integrity of the conjugate under physiological conditions.

-

Controlling spatial orientation: Maintaining the necessary distance between the conjugated molecules to preserve their individual functions.

-

Modulating solubility and aggregation: The hydrophilicity or hydrophobicity of the linker can significantly impact the solubility of the entire conjugate, which is particularly important when working with hydrophobic payloads.[][5]

Hydrophilic linkers, such as those based on polyethylene glycol (PEG), are increasingly favored in drug development, especially for Antibody-Drug Conjugates (ADCs), as they can improve the solubility of hydrophobic drugs, reduce aggregation, and potentially lead to more favorable pharmacokinetic profiles.[2][][6] this compound presents itself as a simple, non-PEGylated hydrophilic linker. Its primary amine allows for straightforward conjugation via well-established amide bond formation chemistry.

Properties and Rationale for Use

Chemical Structure and Properties

This compound is a small molecule featuring a terminal primary amine, making it amenable to common bioconjugation reactions. The hydrochloride salt form enhances its stability and solubility in aqueous buffers.

| Property | Value | Source/Rationale |

| Molecular Formula | C₅H₁₃ClN₂O₂ | PubChem (for the free base) |

| Molecular Weight | 168.62 g/mol | PubChem (for the hydrochloride salt) |

| Key Functional Groups | Primary Amine (-NH₂), Amide (-CONH-), Ether (-O-) | Chemical Structure Analysis |

| Predicted Solubility | High in aqueous solutions | Presence of ether and amine groups, and hydrochloride salt form |

| Reactive Handle | Primary Amine | Reacts with electrophiles like NHS esters to form stable amide bonds.[7][8] |

Note: As this specific molecule is not extensively characterized in the literature as a bioconjugation linker, some properties are inferred from its structure and data on similar molecules.

Rationale for Application in Bioconjugation

The primary amine of 2-Amino-N-(2-methoxyethyl)acetamide serves as an excellent nucleophile for reaction with activated carboxylic acids, most commonly N-hydroxysuccinimide (NHS) esters, to form a highly stable amide bond.[7] This is one of the most widely used and reliable reactions in bioconjugation.[8] The methoxyethyl group is expected to impart hydrophilicity to the linker, which can be advantageous in several ways:

-

Improved Solubility: Helps to solubilize hydrophobic payloads, preventing aggregation of the final bioconjugate.[2][]

-

Reduced Non-Specific Binding: The hydrophilic nature can minimize non-specific interactions with other proteins or surfaces.

-

Defined Length: As a small molecule, it provides a short, well-defined spacer arm between the conjugated molecules.

Experimental Design & Workflow

The use of this compound as a linker typically involves a two-stage process. First, the biomolecule (e.g., a protein) or a surface is functionalized with an amine-reactive group. Second, the amine-containing linker is added to react with this group.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. purepeg.com [purepeg.com]

- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Linker technology for ADC generation - ProteoGenix [proteogenix.science]

- 6. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. purepeg.com [purepeg.com]

- 8. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

Application Note: Mass Spectrometric Characterization of 2-Amino-N-(2-methoxyethyl)acetamide Hydrochloride

Abstract

This application note provides a comprehensive guide to the mass spectrometric analysis of 2-Amino-N-(2-methoxyethyl)acetamide hydrochloride, a small molecule of interest in pharmaceutical and chemical research. Recognizing the limited availability of specific mass spectral data for this compound, this document outlines a robust analytical strategy employing Electrospray Ionization (ESI) mass spectrometry. We present a detailed, step-by-step protocol for sample preparation, delineate optimal instrument parameters, and propose a scientifically grounded, predicted fragmentation pathway. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this and structurally related compounds.

Introduction

2-Amino-N-(2-methoxyethyl)acetamide is a functionalized amino acid amide derivative. Its hydrochloride salt form ensures stability and solubility, making it a common state for handling and formulation. Accurate characterization of such molecules is a cornerstone of drug discovery and development, ensuring purity, identity, and stability. Mass spectrometry is an indispensable tool for this purpose, offering high sensitivity and structural elucidation capabilities from minimal sample amounts.[1] This document details the theoretical and practical considerations for the analysis of this compound using Electrospray Ionization-Mass Spectrometry (ESI-MS).

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful mass spectrometry method. For the free base, 2-Amino-N-(2-methoxyethyl)acetamide, the key properties are:

| Property | Value | Source |

| Molecular Formula | C5H12N2O2 | - |

| Monoisotopic Mass | 132.0899 g/mol | - |

| Molecular Weight | 132.16 g/mol | - |

The hydrochloride salt form will dissociate in solution, and the mass spectrometer will analyze the protonated free base.

Rationale for Analytical Approach: Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the ionization technique of choice for 2-Amino-N-(2-methoxyethyl)acetamide due to its polar nature and the presence of a basic primary amine group.[2][3] ESI is a soft ionization method that typically generates intact protonated molecules, [M+H]+, minimizing in-source fragmentation and preserving the molecular weight information.[2][3] The primary amine is readily protonated in the acidic mobile phases commonly used in reverse-phase liquid chromatography, making it highly amenable to positive-ion mode ESI.[4][5]

Detailed Experimental Protocols

Sample Preparation

The presence of the hydrochloride salt necessitates careful sample preparation to avoid interference with the ionization process. Non-volatile salts can suppress the analyte signal and contaminate the mass spectrometer.[6][7]

Protocol:

-

Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent mixture. The optimal concentration may require some empirical determination based on instrument sensitivity.

-

Acidification (Optional but Recommended): To promote protonation, add 0.1% formic acid to the final working solution. Formic acid is a volatile acid compatible with ESI-MS that enhances the formation of [M+H]+ ions.[6]

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[8]

Instrumentation and Data Acquisition

The following parameters are recommended for a standard quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI Positive | The primary amine is readily protonated. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process. |

| Drying Gas Flow | 8 - 12 L/min | Facilitates desolvation of the ESI droplets. |

| Drying Gas Temp. | 300 - 350 °C | Aids in solvent evaporation. |

| Nebulizer Pressure | 30 - 45 psi | Promotes the formation of a fine aerosol. |

| Scan Range (MS1) | m/z 50 - 500 | To detect the precursor ion and potential low-mass fragments. |

| Collision Energy (MS/MS) | Ramped (e.g., 10-40 eV) | To induce fragmentation and obtain structural information. |

Predicted Mass Spectrum and Fragmentation

Precursor Ion

In positive ion mode ESI, 2-Amino-N-(2-methoxyethyl)acetamide will be observed as its protonated form, [M+H]+.

Expected m/z of [M+H]+ = 133.0972

Predicted Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the [M+H]+ ion is predicted to yield several characteristic fragment ions. The fragmentation is likely to be directed by the charge on the primary amine and involve cleavages at the amide bond and the ether linkage.

Key Predicted Fragmentations:

-

Loss of Ammonia (NH3): A common fragmentation pathway for primary amines can lead to the loss of a neutral ammonia molecule.

-

Amide Bond Cleavage: Scission of the amide bond can occur in two ways, leading to either a b-ion or a y-ion type fragment.

-

Ether Bond Cleavage: The C-O bond in the methoxyethyl group is another potential site of fragmentation.

Caption: Predicted fragmentation of protonated 2-Amino-N-(2-methoxyethyl)acetamide.

Experimental Workflow Overview

The overall process from sample receipt to data interpretation follows a logical sequence to ensure data quality and integrity.

Caption: General experimental workflow for MS analysis.

Data Presentation

The predicted key ions from the MS/MS analysis of this compound are summarized below.

| Predicted m/z | Proposed Formula | Proposed Fragment Structure/Loss |

| 133.0972 | [C5H13N2O2]+ | [M+H]+ |

| 116.0706 | [C5H10NO2]+ | [M+H - NH3]+ |

| 74.0600 | [C3H8NO]+ | [CH2NHCOCH2CH2OCH3]+ |

| 59.0495 | [C2H7O]+ | [CH2CH2OCH3]+ |

| 44.0495 | [C2H6N]+ | [CH2NH2]+ |

Troubleshooting and Key Considerations

-

Salt Interference: If signal suppression is observed, consider using a short liquid chromatography (LC) method with a divert valve to direct the initial salt-containing eluent to waste.[7]

-

Adduct Formation: In the presence of sodium or potassium salts, [M+Na]+ and [M+K]+ adducts may be observed. These can be minimized by using high-purity solvents and clean glassware.

-

In-source Fragmentation: If significant fragmentation is observed in the MS1 spectrum, reduce the capillary voltage or cone voltage to decrease the energy imparted to the ions in the source region.

-

Protonation Site: While the primary amine is the most likely site of protonation, protonation can also occur on the amide oxygen or the ether oxygen, potentially leading to alternative fragmentation pathways.

Conclusion

This application note provides a detailed theoretical and practical framework for the mass spectrometric analysis of this compound. By employing positive mode Electrospray Ionization, researchers can readily obtain the molecular weight of the free base. Tandem mass spectrometry, guided by the predicted fragmentation pathways outlined herein, will enable confident structural confirmation. The protocols and considerations presented are designed to be a valuable resource for scientists engaged in the characterization of this and similar small molecules.

References

-

National Center for Biotechnology Information. (n.d.). 2-amino-N-methylacetamide hydrochloride. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-. NIST WebBook. Retrieved from [Link]

- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.

- Oss, M., Kruve, A., Herodes, K., & Leito, I. (2010). Electrospray ionization efficiency scale of organic compounds. Analytical Chemistry, 82(7), 2865–2872.

-

National Center for Biotechnology Information. (n.d.). N-(2-methoxyethyl)acetamide. PubChem. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). Retrieved from [Link]

-

University of California, Davis. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. Retrieved from [Link]

- Kameyama, A., et al. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 24(11), 1754–1764.

- de Hoffmann, E., & Stroobant, V. (2007). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 42(5), 563-577.

-

G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, 2-amino-. NIST WebBook. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-amino-N-ethylacetamide hydrochloride. PubChem. Retrieved from [Link]

-

Harvard University. (n.d.). Sample Preparation | Harvard Center for Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-N-(2,2,2-trifluoroethyl)acetamide. PubChem. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. massspec.unm.edu [massspec.unm.edu]

- 7. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 8. Sample Preparation for Mass Spectrometry [sigmaaldrich.com]

Application Notes and Protocols for the Functionalization of 2-Amino-N-(2-methoxyethyl)acetamide Hydrochloride

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the key functionalization reactions of 2-Amino-N-(2-methoxyethyl)acetamide hydrochloride. This versatile building block possesses a reactive primary amine, offering a strategic entry point for the synthesis of diverse molecular scaffolds. We present detailed protocols, mechanistic insights, and field-proven advice for three principal classes of reactions: N-Acylation, N-Alkylation, and Reductive Amination. The causality behind experimental choices is explained to ensure robust and reproducible outcomes. All protocols are designed as self-validating systems, supported by authoritative citations from peer-reviewed literature.

Introduction: The Strategic Value of a Versatile Building Block

This compound is a bifunctional molecule featuring a primary aliphatic amine and a secondary amide. The primary amine serves as the principal reactive handle for synthetic elaboration. Its hydrochloride salt form ensures stability and enhances shelf-life, but necessitates the use of a base to liberate the nucleophilic free amine for reaction. The methoxyethyl amide moiety can influence solubility and pharmacokinetic properties in derivative compounds, making this an attractive starting material for generating libraries of compounds in drug discovery programs.[1]

The core utility of this reagent lies in the selective modification of the terminal amino group. This guide will focus on the three most common and powerful transformations to achieve this, providing both the "how" and the "why" for each procedure.

Core Functionalization Strategies: A Mechanistic Overview

The primary amine of 2-Amino-N-(2-methoxyethyl)acetamide is a potent nucleophile once deprotonated. This reactivity is harnessed in several fundamental organic transformations.

Caption: Key functionalization pathways for 2-Amino-N-(2-methoxyethyl)acetamide.

N-Acylation: Formation of Amide Bonds

The most robust and widely used functionalization is the acylation of the primary amine to form a new, more complex amide. This reaction is central to the synthesis of peptides, peptidomimetics, and a vast array of pharmacologically active molecules.[2][3] The reaction can be achieved using either pre-activated carboxylic acid derivatives (like acyl chlorides) or by activating a carboxylic acid in situ with a coupling reagent.

Causality and Experimental Choices

-

Starting Material: The hydrochloride salt must be neutralized. A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used in stoichiometric amounts (at least 2 equivalents when reacting with an acyl chloride, 1 for the salt and 1 to quench the HCl byproduct).

-

Method A: Acyl Halides: This is a direct and often high-yielding method. The high reactivity of acyl halides means reactions are typically fast and can be run at low temperatures (0 °C to room temperature) to minimize side reactions. The choice of solvent is critical; aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are standard.

-

Method B: Carboxylic Acid Coupling: This is a milder and more versatile approach, suitable for sensitive substrates. A "coupling reagent" is used to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[4][5] Common coupling agents fall into two main categories:

-

Carbodiimides: (e.g., DCC, EDC). These reagents form an O-acylisourea intermediate. EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.

-

Uronium/Phosphonium Salts: (e.g., HATU, HBTU, PyBOP). These are highly efficient reagents that form activated esters, often leading to faster reactions, higher yields, and less epimerization with chiral substrates.[] They are typically used with a base like DIPEA.

-

Protocol: N-Acylation with a Carboxylic Acid using HATU

This protocol describes a general procedure for coupling a generic carboxylic acid to this compound.

Materials:

-

This compound

-

Carboxylic acid of interest (R-COOH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator, magnetic stirrer, standard glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

-

Dissolution: Dissolve the acid in a minimal amount of anhydrous DMF.

-

Reagent Addition: Add this compound (1.1 eq) and HATU (1.1 eq) to the flask.

-

Base Addition: Cool the flask to 0 °C in an ice bath. Slowly add DIPEA (3.0 eq) dropwise. The extra equivalent of base ensures the reaction medium remains basic, which is optimal for HATU-mediated couplings.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). This removes unreacted acid, DMF, and water-soluble byproducts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

| Parameter | Condition | Rationale |

| Equivalents (Amine) | 1.1 eq | A slight excess ensures complete consumption of the potentially more valuable carboxylic acid. |

| Equivalents (HATU) | 1.1 eq | Ensures efficient activation of the carboxylic acid. |

| Equivalents (DIPEA) | 3.0 eq | 1 eq to neutralize the HCl salt, 2 eq for the coupling reaction mechanism. |

| Solvent | Anhydrous DMF | Excellent solvent for all reactants and facilitates the reaction. |

| Temperature | 0 °C to RT | Initial cooling controls any exotherm, while RT provides sufficient energy for the reaction. |

| Work-up | Aqueous NaHCO₃ wash | Removes acidic components and water-soluble byproducts. |

Reductive Amination: Forming Secondary Amines

Reductive amination is a powerful and highly versatile method for forming carbon-nitrogen bonds. It proceeds in two stages: the initial reaction between the primary amine and a carbonyl compound (aldehyde or ketone) to form an imine intermediate, followed by the in-situ reduction of the imine to the corresponding secondary amine.[7][8] This method avoids the over-alkylation issues common with direct alkylation using alkyl halides.[7]

Causality and Experimental Choices

-

Mechanism: The reaction is typically performed in one pot. The formation of the imine is a reversible equilibrium reaction, often catalyzed by mild acid. To drive the reaction forward, the imine is reduced as it is formed.

-

Reducing Agent: The choice of reducing agent is critical. It must be strong enough to reduce the imine but not so reactive that it reduces the starting aldehyde or ketone.

-

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most applications.[9] It is mild, selective for imines in the presence of aldehydes, and does not require strictly anhydrous conditions. The reaction is often catalyzed by the acetic acid byproduct generated during the reaction.

-

Sodium cyanoborohydride (NaBH₃CN): Another classic reagent for this transformation.[10] It is effective but highly toxic (releases HCN gas under acidic conditions), requiring careful handling.

-

-

Solvent: Aprotic solvents that can dissolve both the reactants and the reducing agent are preferred. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are very common.[9]

Caption: General mechanism of Reductive Amination.

Protocol: Reductive Amination with an Aldehyde using STAB

Materials:

-

This compound

-

Aldehyde of interest (R-CHO)

-

Sodium triacetoxyborohydride (STAB)

-

Triethylamine (TEA) or DIPEA

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

Procedure:

-

Free Amine Generation: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM. Add TEA or DIPEA (1.1 eq) and stir for 15-20 minutes at room temperature to generate the free amine in situ.

-

Aldehyde Addition: Add the aldehyde (1.0-1.2 eq) to the suspension.

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Reduction: Add STAB (1.5 eq) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.

-

Reaction: Continue stirring at room temperature for 3-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up:

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir vigorously until gas evolution ceases.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure.

-

-

Purification & Characterization: Purify the crude product via flash column chromatography and characterize by NMR and MS.

| Reagent | Equivalents | Rationale |

| Aldehyde | 1.0 - 1.2 eq | A slight excess can help drive the imine formation equilibrium. |

| Base (TEA/DIPEA) | 1.1 eq | To neutralize the hydrochloride salt and generate the free amine. |

| STAB | 1.5 eq | A moderate excess ensures the complete reduction of the imine intermediate. |

N-Alkylation: Direct Introduction of Alkyl Groups

Direct N-alkylation with alkyl halides is a classical method for forming C-N bonds. However, for primary amines, it suffers from a significant drawback: polyalkylation.[11] The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts. Therefore, this method is best employed when polyalkylation is desired or when using a large excess of the primary amine, which is often impractical.

Causality and Experimental Choices

-

Reactivity: The reaction follows an Sₙ2 mechanism, where the amine acts as the nucleophile and attacks the electrophilic carbon of the alkyl halide. The reactivity of the halide is I > Br > Cl.

-

Controlling Polyalkylation: This is the primary challenge. Strategies include:

-

Using a large excess of the amine starting material.

-

Employing bulky alkylating agents that sterically hinder a second alkylation.

-

Using protecting group strategies (e.g., forming a sulfonamide, alkylating, then deprotecting), though this adds steps to the synthesis.[11]

-

-

Base: At least two equivalents of a base are required: one to deprotonate the starting amine hydrochloride and another to scavenge the HX acid produced during the reaction. A non-nucleophilic base like K₂CO₃ or DIPEA is suitable.

Protocol: Mono-N-Alkylation (Illustrative Example)

Note: This protocol is provided for illustrative purposes. For selective mono-alkylation, Reductive Amination is the superior method.

Materials:

-

This compound

-

Alkyl bromide (R-Br)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (MeCN) or DMF

-

Standard laboratory glassware

Procedure:

-

Setup: In a round-bottom flask, combine this compound (1.0 eq) and finely powdered anhydrous K₂CO₃ (2.5 eq).

-

Solvent and Reagent: Add anhydrous acetonitrile. Add the alkyl bromide (1.0 eq).

-

Reaction: Heat the mixture to 50-80 °C and stir vigorously. The reaction progress should be carefully monitored by TLC or LC-MS to maximize the yield of the desired secondary amine and minimize the formation of the tertiary amine.

-

Work-up:

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Rinse the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: The resulting mixture of unreacted starting material, mono-alkylated, and di-alkylated product will require careful purification by flash column chromatography.

Conclusion

This compound is a valuable and adaptable synthetic intermediate. Mastery of its functionalization is achieved through a clear understanding of the reactivity of its primary amine. For the synthesis of complex amides, HATU-mediated coupling offers a reliable and high-yielding route. For the clean and selective synthesis of secondary amines, reductive amination with STAB is the method of choice, circumventing the selectivity issues inherent in direct alkylation. By applying the principles and protocols outlined in this guide, researchers can effectively leverage this building block to accelerate their synthetic and drug discovery endeavors.

References

- Title: Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. Source: Google Patents (EP2621894B1).

- Title: Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. Source: Google Patents (CN103124721B).

-

Title: Synthesis of N-Alkyl Amino Acids. Source: Monash University. URL: [Link]

-

Title: Reductive Amination, and How It Works. Source: Master Organic Chemistry. URL: [Link]

-

Title: N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Source: MDPI. URL: [Link]

-

Title: Amine synthesis by reductive amination (reductive alkylation). Source: Organic Chemistry Portal. URL: [Link]

-

Title: Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Source: PMC - NIH. URL: [Link]

-

Title: Reductive amination. Source: Wikipedia. URL: [Link]

-

Title: N-(2-Aminoethyl)acetamide. Source: MySkinRecipes. URL: [Link]

-

Title: Reductive Amination. Source: Chemistry LibreTexts. URL: [Link]

-

Title: Amino acids and amide bond formation. Source: YouTube. URL: [Link]

Sources

- 1. N-(2-Aminoethyl)acetamide [myskinrecipes.com]

- 2. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]

- 5. CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchmgt.monash.edu [researchmgt.monash.edu]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-N-(2-methoxyethyl)acetamide Hydrochloride

Welcome to our dedicated technical support guide for the synthesis of 2-Amino-N-(2-methoxyethyl)acetamide hydrochloride. This molecule is a critical intermediate in the synthesis of various active pharmaceutical ingredients, including Ranolazine.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve synthesis yield and purity.

Introduction: Navigating the Synthesis Pathway

The synthesis of this compound is typically a multi-step process. A common and effective route involves the coupling of an N-protected glycine derivative with 2-methoxyethylamine, followed by the removal of the protecting group and subsequent formation of the hydrochloride salt. The efficiency of each step is crucial for the overall yield and purity of the final product. This guide will address potential challenges in this synthetic sequence in a practical question-and-answer format.

Troubleshooting Guide & FAQs

Section 1: The Amide Coupling Reaction

The formation of the amide bond between N-protected glycine and 2-methoxyethylamine is the cornerstone of this synthesis. Success here dictates the quality of the material proceeding to the deprotection step.

Question 1: I am observing low yields in the amide coupling step between N-Boc-glycine and 2-methoxyethylamine. What are the likely causes and how can I improve the yield?

Answer: Low yields in amide coupling reactions are a frequent challenge and can stem from several factors.[4] Let's break down the potential issues and solutions:

-

Inadequate Carboxylic Acid Activation: The carboxylic acid of N-Boc-glycine must be activated to react with the amine. If the activation is incomplete, the reaction will not proceed to completion.

-

Causality: Coupling reagents like dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) form a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable.

-

Solution: The addition of a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is highly recommended. These additives react with the O-acylisourea to form a more stable active ester, which then efficiently acylates the amine. This two-step activation minimizes side reactions and often improves yields.[4] For challenging couplings, stronger activating agents like HATU or HBTU can be employed.[5]

-

-

Suboptimal Reaction Conditions: Temperature, solvent, and stoichiometry play a critical role.

-

Causality: Amide coupling is often an exothermic process. Running the reaction at too high a temperature can lead to side reactions and degradation of reagents. The solvent must be able to dissolve all reactants and should be inert to the reaction conditions.

-

Solution:

-

Temperature Control: Initiate the reaction at 0 °C, especially during the addition of the coupling reagent, and then allow it to warm to room temperature.

-

Solvent Choice: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common solvents for amide coupling.[6] Ensure the solvent is anhydrous, as water can hydrolyze the activated intermediate.

-

Stoichiometry: A slight excess (1.1-1.2 equivalents) of the amine (2-methoxyethylamine) and coupling reagent relative to the carboxylic acid (N-Boc-glycine) can drive the reaction to completion.[7]

-

-

-

Purity of Reactants: Impurities in your starting materials can interfere with the reaction.

-

Causality: For instance, any residual acid in the 2-methoxyethylamine can neutralize the base or react with the coupling agent.

-

Solution: Ensure all reactants are of high purity and are properly stored. 2-methoxyethylamine should be distilled if its purity is questionable.

-

Question 2: I am seeing a significant amount of a byproduct that I suspect is an N-acylurea. How can I prevent its formation?

Answer: The formation of an N-acylurea byproduct is a classic issue when using carbodiimide coupling reagents like DCC or EDC.

-

Causality: This byproduct arises from the rearrangement of the O-acylisourea intermediate, which is an intramolecular acyl transfer. This pathway becomes more favorable if the O-acylisourea does not react quickly with the amine.

-

Solution:

-

Use of Additives: As mentioned previously, the use of HOBt or NHS is the most effective way to mitigate this side reaction. These additives trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement.

-

Order of Addition: Add the coupling reagent to a mixture of the carboxylic acid, amine, and HOBt/NHS. This ensures that the trapping agent is immediately available to react with the O-acylisourea as it is formed.

-

Section 2: The Deprotection Step

The removal of the N-protecting group (commonly Boc) is the final step before isolating the desired product as its hydrochloride salt.

Question 3: My N-Boc deprotection with hydrochloric acid is sluggish and gives a low yield of the final product. What can I do to optimize this step?

Answer: Incomplete or low-yielding Boc deprotection can be frustrating. Here are the key parameters to consider for a successful deprotection:

-

Choice and Concentration of Acid: While various acids can be used for Boc deprotection, hydrochloric acid is ideal for this synthesis as it directly furnishes the desired hydrochloride salt.[8][9]

-

Causality: The Boc group is cleaved under acidic conditions via protonation of the carbamate followed by the loss of a stable tert-butyl cation, which then forms isobutylene and water.[9][10] The strength and concentration of the acid directly influence the rate of this cleavage.

-

Solution: Using a solution of HCl in an organic solvent is generally more effective than aqueous HCl for this substrate. A 4M solution of HCl in dioxane or diethyl ether is a standard and highly effective reagent for this purpose.[11] This ensures anhydrous conditions and facilitates the precipitation of the hydrochloride salt.

-

-

Reaction Temperature and Time:

-

Causality: Like most chemical reactions, the rate of deprotection is temperature-dependent.

-

Solution: If the reaction is slow at room temperature, gentle heating to 40-50 °C can significantly accelerate the process.[11] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid potential degradation from prolonged exposure to strong acid.

-

-

Solvent:

-

Causality: The solvent must be compatible with the acidic conditions and should allow for the precipitation of the product if desired.

-

Solution: Besides dioxane and ether, solvents like methanol or ethyl acetate can also be used.[12][13][14] The choice of solvent can influence the solubility of the starting material and the final product, affecting both the reaction rate and the ease of isolation.

-

Section 3: Purification and Isolation

Obtaining a high-purity product is paramount, especially in pharmaceutical applications.

Question 4: I am having difficulty purifying the final this compound. What are the best methods for isolation and purification?